5-カルボキサミドトリプタミン

概要

説明

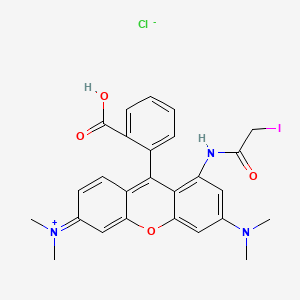

5-カルボキサミドトリプタミンは、神経伝達物質セロトニンと密接に関連するトリプタミン誘導体です。 5-HT1A、5-HT1B、5-HT1D、5-HT5A、および5-HT7受容体を含むいくつかのセロトニン受容体で、非選択的、高親和性の完全アゴニストとして作用します。また、5-HT2、5-HT3、および5-HT6受容体にも低親和性で作用します 。この化合物は、その幅広い受容体活性と潜在的な治療的用途のために、薬理学において非常に興味深いものです。

2. 製法

5-カルボキサミドトリプタミンの合成は、通常、以下の手順で実行されます。

出発物質: 合成は、市販されているインドール-3-カルボキシアルデヒドから始まります。

中間体の形成: インドール-3-カルボキシアルデヒドは、還元や保護などの反応を複数回経て、中間体化合物を形成します。

アミド化反応: 次に、中間体を適切なアミンとアミド化反応させて、5-カルボキサミドトリプタミンを形成します。

3. 化学反応の分析

5-カルボキサミドトリプタミンは、次のような様々な化学反応を起こします。

酸化: 特定の条件下で酸化させると、対応する酸化物を形成します。

還元: 還元反応は、官能基を修飾することができ、潜在的にその受容体親和性を変化させる可能性があります。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります。生成される主な生成物は、使用する反応条件と試薬によって異なります。

科学的研究の応用

5-カルボキサミドトリプタミンは、科学研究において幅広い用途があります。

化学: セロトニン受容体リガンドを含む研究において、基準化合物として使用されます。

生物学: 様々な生物学的プロセスにおけるセロトニン受容体の役割を研究するためのツールとして役立ちます。

医学: セロトニン受容体に対する高い親和性を持つことから、うつ病、不安障害、心血管疾患などの治療における潜在的な治療用途が研究されています.

作用機序

5-カルボキサミドトリプタミンは、セロトニン受容体、特に5-HT1A、5-HT1B、5-HT1D、5-HT5A、および5-HT7受容体に結合することでその効果を発揮します。結合すると、これらの受容体を活性化し、細胞内シグナル伝達の連鎖反応を誘発します。 これらのイベントは、神経伝達物質の放出を調節し、気分や行動に影響を与え、心血管機能に影響を与える可能性があります 。 関与する分子標的と経路には、Gタンパク質共役受容体シグナル伝達と、アデニル酸シクラーゼやホスホリパーゼCなどの下流エフェクターが含まれます .

生化学分析

Biochemical Properties

5-Carboxamidotryptamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds most strongly to the 5-HT1A receptor, where it was once thought to be selective . The compound also interacts with 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, influencing their activity. These interactions are primarily agonistic, meaning that 5-Carboxamidotryptamine activates these receptors, leading to various downstream effects .

Cellular Effects

5-Carboxamidotryptamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the central nervous system, it regulates mood stability, pain tolerance, and sleep patterns by interacting with serotonin receptors . Additionally, it has been observed to modulate immune responses by interacting with 5-HT7 receptors on immune cells such as T cells, dendritic cells, and macrophages .

Molecular Mechanism

At the molecular level, 5-Carboxamidotryptamine exerts its effects through binding interactions with serotonin receptors. It acts as a full agonist at these receptors, leading to the activation of G-protein-coupled receptor signaling pathways . This activation results in various cellular responses, including changes in gene expression and enzyme activity. For example, the binding of 5-Carboxamidotryptamine to 5-HT1A receptors can stimulate adenylyl cyclase activity, leading to increased cyclic AMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Carboxamidotryptamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Carboxamidotryptamine can cause sustained activation of serotonin receptors, leading to prolonged cellular responses . Its effects may diminish over time due to receptor desensitization or degradation of the compound.

Dosage Effects in Animal Models

The effects of 5-Carboxamidotryptamine vary with different dosages in animal models. At low doses, it can elicit significant physiological responses, such as hyperglycemia in rats . Higher doses may lead to more pronounced effects, including cardiovascular responses and changes in plasma glucose levels . Excessive doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Carboxamidotryptamine is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. It influences metabolic flux and metabolite levels by modulating receptor activity . For instance, its activation of 5-HT1A receptors can lead to changes in glucose metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 5-Carboxamidotryptamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target receptors to exert its effects.

Subcellular Localization

The subcellular localization of 5-Carboxamidotryptamine is determined by various targeting signals and post-translational modifications. It is primarily localized to cellular compartments where serotonin receptors are abundant, such as the plasma membrane and intracellular vesicles . This localization is essential for its activity, as it allows the compound to interact with its target receptors effectively.

準備方法

The synthesis of 5-carboxamidotryptamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available indole-3-carboxaldehyde.

Formation of Intermediate: The indole-3-carboxaldehyde undergoes a series of reactions, including reduction and protection steps, to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine to form 5-carboxamidotryptamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

化学反応の分析

5-Carboxamidotryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering its receptor affinity.

Substitution: Substitution reactions, particularly at the indole ring, can lead to derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

5-カルボキサミドトリプタミンは、その幅広い受容体活性と複数のセロトニン受容体に対する高い親和性のために、ユニークな化合物です。類似の化合物には、以下のようなものがあります。

- 2-メチル-5-ヒドロキシトリプタミン

- 5-ベンジルオキシトリプタミン

- 5-メトキシトリプタミン

- α-メチル-5-ヒドロキシトリプタミン

- フロバトリプタン

- AH-494

- アセトリプチン

- スマトリプタン

これらの化合物は、5-カルボキサミドトリプタミンと構造的に類似していますが、受容体選択性と薬理学的プロファイルが異なります。 例えば、AH-494は、5-カルボキサミドトリプタミンと比較して、5-HT7受容体に対してより選択的です .

結論として、5-カルボキサミドトリプタミンは、科学研究と治療用途において大きな可能性を秘めた汎用性の高い化合物です。その幅広い受容体活性と独自の薬理学的特性により、セロトニン受容体とその関連する生物学的プロセスを研究するための貴重なツールとなっています。

特性

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZLNEWVIAGNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996379 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-09-9 | |

| Record name | 5-Carboxamidotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74885-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxamidotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CARBOXAMIDOTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H76044O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-CT interact with its target receptors and what are the downstream effects?

A2: 5-CT binds to 5-HT receptors, mimicking the action of serotonin. The downstream effects depend on the specific receptor subtype activated. For example, activation of 5-HT1A receptors in the dorsal raphe nucleus leads to inhibition of serotonin neuron firing , while activation of 5-HT2 receptors in vascular smooth muscle causes contraction [12], [23]. 5-HT7 receptor activation in rat frontocortical astrocytes stimulates cyclic adenosine monophosphate (cAMP) accumulation .

Q2: Does the interaction of 5-CT with 5-HT receptors vary across different species?

A3: Yes, research indicates species-specific differences in 5-CT's interaction with 5-HT receptors. For instance, while 5-CT primarily activates 5-HT1-like receptors in canine coronary arteries, it stimulates both 5-HT1-like and 5-HT2 receptor subtypes in human and monkey coronary arteries .

Q3: Can 5-CT indirectly influence serotonin levels?

A4: Studies suggest that 5-CT may indirectly affect serotonin levels by inducing its release from platelets. This phenomenon has been observed in conscious rabbits, where pretreatment with reserpine, which depletes serotonin stores, abolished the cardiovascular responses mediated by 5-HT2 and 5-HT3 receptors .

Q4: How do structural modifications of 5-CT impact its activity, potency, and selectivity for different 5-HT receptors?

A5: Research has investigated the structure-activity relationship of 5-CT by comparing its effects with those of structurally related compounds. For instance, N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylaminomethyl]piperidine (F 13640), a member of a new chemical class, showed high efficacy and selectivity for 5-HT1A receptors, unlike traditional partial agonists like 8-OH-DPAT . This highlights the significance of specific structural features for receptor selectivity. Further studies exploring structural modifications are necessary to fully understand the SAR of 5-CT and its analogues.

Q5: Is there research on the absorption, distribution, metabolism, and excretion (ADME) of 5-CT?

A5: While the provided research focuses on the pharmacodynamic aspects of 5-CT, there is limited information available on its pharmacokinetic properties. Further studies are needed to comprehensively assess the ADME profile of 5-CT, including its absorption, distribution, metabolism, and excretion pathways.

Q6: What are some of the in vitro and in vivo models used to study the effects of 5-CT?

A6: 5-CT's effects have been investigated in various in vitro and in vivo models. These include:

- In vitro: Isolated tissue preparations like the rat middle meningeal artery , pig coronary arteries , canine terminal ileum , and Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors are commonly used.

- In vivo: Animal models such as conscious rats [5], [11] and conscious rabbits are employed to study cardiovascular, respiratory, and behavioral effects.

Q7: Does chronic antidepressant exposure affect 5-CT's activity?

A9: Research on rat frontocortical astrocytes suggests that chronic exposure to antidepressants like mianserin and amitriptyline enhances 5-HT7 receptor-mediated cAMP accumulation stimulated by 5-CT . This finding may be relevant to understanding the therapeutic effects of antidepressants.

Q8: Are there any known mechanisms of resistance to 5-CT or cross-resistance with other compounds?

A8: The provided research does not address resistance mechanisms to 5-CT. Further investigation is needed to explore the potential for development of resistance, including any cross-resistance with other serotonin receptor agonists or antagonists.

Q9: What data is available regarding the toxicity and safety profile of 5-CT?

A9: The provided research focuses primarily on the pharmacodynamic effects of 5-CT, with limited information on its toxicological profile. Comprehensive toxicological studies are essential to assess the safety and potential adverse effects of 5-CT.

Q10: What analytical methods are employed to characterize and quantify 5-CT?

A10: The research articles utilize various analytical methods to study 5-CT, including:

- Radioligand binding assays: These assays are used to determine the affinity and binding characteristics of 5-CT to specific 5-HT receptor subtypes [2], [7], [8], [18], [22], [26].

- Functional assays: These assays measure the physiological responses elicited by 5-CT, such as changes in neuronal firing rate [2], [9], [21], cAMP accumulation [7], [13], [32], and vascular contraction or relaxation [1], [3], [4], [10], [11], [12], [16], [18], [22], [23], [24], [26], [27], [31].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)